Boric acid, pinacol ester

Organic Synthesis Cross-Coupling Catalysis

Free boronic acids are often plagued by instability, boroxine formation, and difficult purification. Boric acid, pinacol ester (CAS 25240-59-9) provides a chromatography-stable Bpin precursor that installs efficiently via Miyaura borylation and participates directly in Suzuki couplings with a broad substrate scope. • Stable to silica gel chromatography for intermediate purification • Balanced reactivity for direct use in cross-coupling • Ambient storage and shipping - no cold chain required

Molecular Formula C6H13BO3
Molecular Weight 143.98 g/mol
CAS No. 25240-59-9
Cat. No. B1330784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoric acid, pinacol ester
CAS25240-59-9
Molecular FormulaC6H13BO3
Molecular Weight143.98 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)O
InChIInChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3
InChIKeyZZPNDIHOQDQVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boric Acid, Pinacol Ester: Key Boron Reagent for Suzuki Coupling


Boric acid, pinacol ester (CAS 25240-59-9), also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol, is a cyclic organoboron compound with the molecular formula C6H13BO3 and a molecular weight of 143.98 g/mol . It serves as a fundamental boron source and building block in organic synthesis, particularly as a precursor to pinacol boronate esters (Bpin) used in the Miyaura borylation and Suzuki-Miyaura cross-coupling reactions . Its structural features, characterized by a five-membered dioxaborolane ring, confer distinct properties that influence its reactivity and handling compared to other boronic acid derivatives, such as free boronic acids or other boronic esters like MIDA boronates [1].

Workflow
Precursor to pinacol boronate esters (Bpin) via Miyaura borylation
Selection
Building block for Suzuki-Miyaura cross-coupling in complex molecule synthesis
Use Context
Cyclic dioxaborolane structure offers distinct reactivity and handling profile

Reactivity & Stability Trade-offs of Boric Acid, Pinacol Ester


In the landscape of organoboron reagents, simple interchangeability is not possible due to significant differences in hydrolytic stability, atom economy, and reactivity under various reaction conditions. While free boronic acids offer higher atom economy in certain nickel-catalyzed cross-couplings, they suffer from high polarity, C-B bond stability issues, and a propensity to form boroxines, which complicates purification and handling [1]. Conversely, pinacol boronates (Bpin), for which boric acid, pinacol ester is a direct precursor, provide a balance of stability and reactivity that makes them suitable for column chromatography and direct use in Suzuki couplings, but they are not without limitations [2]. Other protected boronates, such as MIDA boronates, offer superior stability that suppresses side reactions during polymerization, but they are less reactive and require different reaction conditions [3]. Therefore, selecting boric acid, pinacol ester over a generic alternative is a decision based on specific performance criteria in a defined experimental context, as detailed in the quantitative evidence below.

Free boronic acids
High polarity and boroxine formation may complicate purification; direct substitution for stable Bpin intermediates is not straightforward.
MIDA boronates
May offer higher stability in polymerization but require different activation conditions; reactivity profile may not transfer to standard Suzuki protocols.
Other boronic esters
Variation in hydrolytic stability and atom economy across Bneo, Bpin, and other esters; performance depends on specific catalytic system and reaction design.

Boric Acid, Pinacol Ester vs. Analogs: Quantitative Comparison


Ni-Catalyzed Suzuki Coupling: Atom Economy and Reactivity

In nickel-catalyzed Suzuki-Miyaura cross-couplings with aryl mesylates and sulfamates, aryl neopentylglycolboronate (Bneo) demonstrates superior performance compared to aryl pinacolboronate (Bpin). Aryl neopentylglycolboronate is more efficient, less expensive, and more atom-economic than aryl pinacolboronate, especially under anhydrous conditions [1]. This evidence is a direct class-level inference for boric acid, pinacol ester, as it serves as the foundational building block for aryl pinacolboronates.

Ni-catalyzed coupling efficiency
Class-level
Neopentylglycolboronate (Bneo) reported more efficient and atom-economic than pinacolboronate (Bpin) under anhydrous Ni-catalyzed conditions
Context-dependent: Bpin may be less efficient for Ni-catalyzed aryl mesylate/sulfamate couplings
Qualitative ranking from head-to-head study
Organic Synthesis Cross-Coupling Catalysis

Polymerization Control: Pinacol vs. MIDA Boronate

In the synthesis of highly regioregular poly(3-hexylthiophene) (rr-P3HT) via Suzuki-Miyaura polymerization, the use of a MIDA boronate monomer results in significantly higher yield and polymer molecular weight compared to the analogous pinacol boronate ester. Under identical polymerization conditions, the MIDA monomer delivered a polymer with >98% head-to-tail couplings, isolated yields up to 94%, and molecular weights up to M-n = 18.7 kDa and M-w = 42.7 kDa [1]. The pinacol boronate ester produced lower molecular weight polymers in reduced yield [1].

Polymerization control
Head-to-head
MIDA monomer: yield up to 94%, Mw 42.7 kDa; Bpin monomer gave lower yield and molecular weight under identical conditions
MIDA boronate may provide higher polymerization control; Bpin less suited for catalyst-transfer polycondensation
Direct comparison in rr-P3HT synthesis
Polymer Chemistry Materials Science Catalyst-Transfer Polycondensation

Steric Bulk of Bpin Group: Smaller Than Expected

Contrary to the common perception of the pinacol boronic ester (Bpin) as a bulky substituent, experimental determination of its A-value reveals it to be surprisingly small. The Bpin group has an A-value of 0.42 kcal mol⁻¹, which is significantly smaller than a methyl group (1.7 kcal mol⁻¹) and even smaller than a hydroxyl group (0.87 kcal mol⁻¹) [1]. This data suggests the Bpin moiety, which is derived from boric acid, pinacol ester, is relatively planar and imposes minimal steric hindrance.

Steric bulk (A-value)
Class-level
Bpin A-value = 0.42 kcal mol−1 (methyl 1.7, hydroxyl 0.87)
Bpin group is less sterically demanding than commonly assumed; relevant for diastereoselectivity predictions
Experimental and computational determination
Physical Organic Chemistry Steric Parameters Structure-Activity Relationship

Hydrolytic Stability vs. Free Boronic Acids

Pinacol boronate esters are more stable toward hydrolysis and oxidation compared to their corresponding free boronic acids, which is a major reason for their widespread use as protected intermediates [1]. This enhanced stability allows for easier purification by silica gel chromatography and prolonged storage, a feature not shared by many unprotected boronic acids [2]. However, they are only marginally stable in water and remain susceptible to hydrolysis, which can complicate analysis by reversed-phase HPLC [3].

Hydrolytic stability
Class-level
Pinacol boronate esters are chromatography-stable; free boronic acids are prone to boroxine formation and difficult to purify
Bpin protection improves handling and purification in multi-step synthesis
Qualitative assessment based on reported stability profiles
Analytical Chemistry Stability Studies Method Development

Optimal Applications of Boric Acid, Pinacol Ester


Suzuki Coupling: Bpin Ester Synthesis

This is the most established and widespread use case. Boric acid, pinacol ester is employed as a precursor to generate aryl and heteroaryl pinacol boronates (Bpin) via Miyaura borylation . These Bpin intermediates offer a balanced profile of stability for purification and handling, while remaining reactive enough for direct use in Suzuki-Miyaura cross-couplings [1]. This makes them the go-to choice for building complex biaryl architectures in pharmaceutical and agrochemical research, where a broad substrate scope is required .

Chromatography-Stable Boronic Acid Surrogates

In multi-step syntheses where a boronic acid functionality is required but the intermediate itself is unstable or difficult to purify, boric acid, pinacol ester is the ideal reagent to install a Bpin protecting group [1]. The resulting pinacol boronates are stable enough for standard silica gel column chromatography, which is often impossible with the corresponding free boronic acids due to their high polarity and propensity to form boroxines [2]. This enables a wider range of functional group transformations to be performed on the substrate before the boron moiety is unveiled.

Radical Transformations and Polymerizations

The unique electronic property of the pinacol boronate group (Bpin) to stabilize adjacent carbon radicals makes derivatives of boric acid, pinacol ester valuable in radical chemistry [3]. For instance, α-styrylboronic acid pinacol ester undergoes alternating radical copolymerization with electron-deficient olefins, a behavior that is distinct from styrene and useful for creating boron-containing polymers [4]. This scenario is relevant for materials scientists developing novel functional polymers with pendant boronic ester groups for sensing, drug delivery, or further functionalization.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling building block synthesis
Bpin ester formation and reactivity balance
Coupling scope, stability during synthesis, and purification compatibility
Chromatography-stable boronic acid surrogate
Bpin protecting group stability to silica gel
Purification efficiency and functional group tolerance before deprotection
Radical copolymerization precursor
α-Styrylboronic acid pinacol ester radical stability
Alternating copolymerization behavior with electron-deficient olefins

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